![molecular formula C14H13N3O3S B3747142 N~8~,N~8~-DIMETHYL-6-OXO-6H-PYRIDO[1,2-A]QUINAZOLINE-8-SULFONAMIDE](/img/structure/B3747142.png)
N~8~,N~8~-DIMETHYL-6-OXO-6H-PYRIDO[1,2-A]QUINAZOLINE-8-SULFONAMIDE
Overview
Description
N~8~,N~8~-DIMETHYL-6-OXO-6H-PYRIDO[1,2-A]QUINAZOLINE-8-SULFONAMIDE is a heterocyclic compound that features a pyridoquinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N8,N~8~-DIMETHYL-6-OXO-6H-PYRIDO[1,2-A]QUINAZOLINE-8-SULFONAMIDE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by sulfonation to introduce the sulfonamide group. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as solvent extraction and crystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions
N~8~,N~8~-DIMETHYL-6-OXO-6H-PYRIDO[1,2-A]QUINAZOLINE-8-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N~8~,N~8~-DIMETHYL-6-OXO-6H-PYRIDO[1,2-A]QUINAZOLINE-8-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N8,N~8~-DIMETHYL-6-OXO-6H-PYRIDO[1,2-A]QUINAZOLINE-8-SULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyridoquinazoline derivatives: Compounds with similar core structures but different substituents.
Sulfonamide derivatives: Compounds with the sulfonamide functional group but different core structures.
Uniqueness
N~8~,N~8~-DIMETHYL-6-OXO-6H-PYRIDO[1,2-A]QUINAZOLINE-8-SULFONAMIDE is unique due to its specific combination of the pyridoquinazoline core and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N,N-dimethyl-6-oxopyrido[1,2-a]quinazoline-8-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-16(2)21(19,20)10-6-7-12-11(9-10)14(18)15-13-5-3-4-8-17(12)13/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYBZENEOHUJIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N3C=CC=CC3=NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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